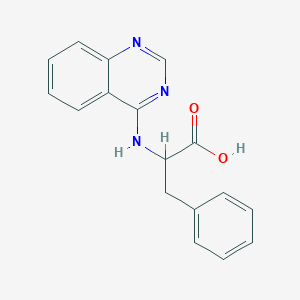![molecular formula C22H10N4O6S3 B5220319 5,5'-sulfonylbis[2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B5220319.png)
5,5'-sulfonylbis[2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
‘5,5’-sulfonylbis[2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione]’ is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly known as ‘TBIS’ and is widely used in the synthesis of organic compounds.
科学的研究の応用
TBIS has been widely used in scientific research due to its potential applications in various fields. It is commonly used as a building block in the synthesis of organic compounds, such as dyes, pigments, and pharmaceuticals. TBIS has also been used as a fluorescent probe for the detection of metal ions and as a catalyst in organic reactions.
作用機序
The mechanism of action of TBIS is not well understood. However, studies have shown that it can act as a nucleophile in organic reactions and can also form coordination complexes with metal ions. Additionally, TBIS has been shown to exhibit antioxidant and antimicrobial properties.
Biochemical and Physiological Effects:
TBIS has been shown to exhibit biochemical and physiological effects in various studies. It has been shown to have antioxidant properties, which can protect cells from oxidative stress. Additionally, TBIS has been shown to have antimicrobial properties, which can inhibit the growth of bacteria and fungi.
実験室実験の利点と制限
One of the major advantages of TBIS is its ease of synthesis. It is a simple and efficient process that can be easily scaled up for large-scale production. Additionally, TBIS has a wide range of applications in various fields, making it a versatile compound for scientific research. However, one of the limitations of TBIS is its limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the use of TBIS in scientific research. One potential application is in the development of new organic compounds for use in pharmaceuticals and other industries. Additionally, TBIS could be used as a fluorescent probe for the detection of metal ions in biological systems. Further studies are needed to fully understand the mechanism of action of TBIS and its potential applications in various fields.
Conclusion:
In conclusion, ‘5,5’-sulfonylbis[2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione]’ is a versatile compound that has gained significant attention in the field of scientific research. Its ease of synthesis and wide range of applications make it a valuable compound for use in various fields. Further studies are needed to fully understand the mechanism of action of TBIS and its potential applications in various fields.
合成法
The synthesis of TBIS involves the reaction of 2-aminothiazole with phthalic anhydride in the presence of sulfuric acid. The resulting compound is then treated with sodium hydroxide to obtain the final product, TBIS. The synthesis of TBIS is a simple and efficient process that can be easily scaled up for large-scale production.
特性
IUPAC Name |
5-[1,3-dioxo-2-(1,3-thiazol-2-yl)isoindol-5-yl]sulfonyl-2-(1,3-thiazol-2-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H10N4O6S3/c27-17-13-3-1-11(9-15(13)19(29)25(17)21-23-5-7-33-21)35(31,32)12-2-4-14-16(10-12)20(30)26(18(14)28)22-24-6-8-34-22/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJICAJVICPWUMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)C5=NC=CS5)C(=O)N(C2=O)C6=NC=CS6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H10N4O6S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[1,3-Dioxo-2-(1,3-thiazol-2-yl)isoindol-5-yl]sulfonyl-2-(1,3-thiazol-2-yl)isoindole-1,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[5-(4-chloro-3,5-dimethylphenoxy)pentyl]amino}ethanol](/img/structure/B5220237.png)

![N-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-ethyl-N-(4-methoxybenzyl)thiourea](/img/structure/B5220247.png)

![3-methoxy-N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5220251.png)


![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-hydroxyphenyl)acetamide](/img/structure/B5220281.png)
![dimethyl 2-{[4-(4-methoxyphenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5220291.png)
![N-{4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-3-fluorobenzamide](/img/structure/B5220306.png)
![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-(ethylthio)benzamide](/img/structure/B5220311.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5220325.png)

![1-[4-(hexyloxy)phenyl]-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5220339.png)